molecular formula C17H17ClN2O2 B14437156 N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate CAS No. 77234-71-0

N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate

Cat. No.: B14437156
CAS No.: 77234-71-0
M. Wt: 316.8 g/mol
InChI Key: ZJRLAXXWQHSIBZ-UHFFFAOYSA-N
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Description

N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate typically involves the reaction of 4-phenoxybenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization to obtain the hydrochloride salt in its hydrated form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-Phenoxybenzoyl)methyl)imidazole hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The phenoxybenzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted

Properties

CAS No.

77234-71-0

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

2-(1H-imidazol-1-ium-1-yl)-1-(4-phenoxyphenyl)ethanol;chloride

InChI

InChI=1S/C17H16N2O2.ClH/c20-17(12-19-11-10-18-13-19)14-6-8-16(9-7-14)21-15-4-2-1-3-5-15;/h1-11,13,17,20H,12H2;1H

InChI Key

ZJRLAXXWQHSIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C[NH+]3C=CN=C3)O.[Cl-]

Origin of Product

United States

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